1-(5-Chloropyrimidin-2-YL)ethan-1-amine

Chiral building block Enantioselective synthesis Kinase inhibitor

1-(5-Chloropyrimidin-2-yl)ethan-1-amine (CAS 944902-32-3) is a low-molecular-weight (157.60 g/mol) heterocyclic amine building block combining a 5-chloropyrimidine core with a chiral α-methylamine substituent at the 2-position. The compound exists as a racemate, with the (1S)-enantiomer registered under CAS 1256810-52-2 and the (1R)-enantiomer under CAS 1402687-70-0.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
CAS No. 944902-32-3
Cat. No. B13315837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyrimidin-2-YL)ethan-1-amine
CAS944902-32-3
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=N1)Cl)N
InChIInChI=1S/C6H8ClN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3
InChIKeyRIVDKPXWXNEIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloropyrimidin-2-yl)ethan-1-amine (CAS 944902-32-3): A Chiral α-Methylamine Building Block for Kinase-Targeted Drug Discovery


1-(5-Chloropyrimidin-2-yl)ethan-1-amine (CAS 944902-32-3) is a low-molecular-weight (157.60 g/mol) heterocyclic amine building block combining a 5-chloropyrimidine core with a chiral α-methylamine substituent at the 2-position . The compound exists as a racemate, with the (1S)-enantiomer registered under CAS 1256810-52-2 and the (1R)-enantiomer under CAS 1402687-70-0 [1]. Computed physicochemical properties include a predicted LogP of 1.15, topological polar surface area (TPSA) of 51.8 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and a predicted pKa of 7.72 ± 0.29, yielding a calculated CNS MPO score indicative of favorable blood–brain barrier permeability potential . The compound is commercially available at purities of 95–98% from multiple suppliers, typically at milligram-to-gram scale . Its structural features—a halogenated heterocycle providing a synthetic handle for nucleophilic aromatic substitution and a primary amine for amide coupling or reductive amination—position it as a versatile intermediate in medicinal chemistry campaigns, particularly those targeting the ATP-binding hinge region of protein kinases .

Why 1-(5-Chloropyrimidin-2-yl)ethan-1-amine Cannot Be Replaced by Common 5-Chloropyrimidine Amine Analogs


Although multiple 5-chloropyrimidine amine building blocks share the same molecular formula (C6H8ClN3) and a common core, the presence and position of the chiral α-methylamine substituent in 1-(5-chloropyrimidin-2-yl)ethan-1-amine confers three dimensions of non-interchangeability relevant to drug discovery procurement. First, the α-methyl branch introduces a stereocenter that is absent in the linear ethylamine analog 2-(5-chloropyrimidin-2-yl)ethan-1-amine (CAS 944900-26-9); this stereocenter permits enantioselective synthesis of chiral drug candidates and, when resolved into pure enantiomers, enables differential target engagement [1]. Second, the primary amine with α-branching exhibits a predicted pKa of 7.72 versus the structurally distinct N-ethyl secondary amine analog 5-chloro-N-ethylpyrimidin-2-amine (CAS 1289388-01-7), which has a boiling point of 269 °C versus 219.4 °C and a density of 1.273 versus 1.260 g/cm³, reflecting fundamental differences in hydrogen-bonding capacity, nucleophilicity, and purification behavior [2]. Third, the 5-chloropyrimidine-2-yl scaffold with a primary α-methylamine specifically mimics the adenine hinge-binding motif found in ATP-competitive kinase inhibitors; the chlorine at position 5 modulates the electron density of the pyrimidine ring, influencing both the pKa of the adjacent nitrogen and the reactivity toward nucleophilic aromatic substitution (SNAr) for downstream derivatization . These structural differences mean that substituting the racemate, a single enantiomer, or a regioisomeric analog in an established synthetic route will alter reaction kinetics, stereochemical outcome, and ultimately the biological profile of the final drug candidate—making informed, specification-driven procurement essential.

Quantitative Differentiation Evidence: 1-(5-Chloropyrimidin-2-yl)ethan-1-amine vs. Closest Structural Analogs


Chiral Center vs. Achiral Analog: Stereochemical Differentiation from 2-(5-Chloropyrimidin-2-yl)ethan-1-amine (CAS 944900-26-9)

The defining structural differentiator of 1-(5-chloropyrimidin-2-yl)ethan-1-amine from its most closely related achiral analog, 2-(5-chloropyrimidin-2-yl)ethan-1-amine (CAS 944900-26-9), is the α-methyl branch at the benzylic carbon, which creates a stereocenter. The target compound possesses one chiral center (generating R and S enantiomers with distinct CAS numbers 1402687-70-0 and 1256810-52-2), whereas comparator CAS 944900-26-9 is achiral [1]. This stereochemical difference is critical for drug discovery programs that require enantiomerically pure intermediates for structure–activity relationship (SAR) studies of kinase inhibitors, where the configuration of the α-methylamine can determine hinge-binding orientation and selectivity .

Chiral building block Enantioselective synthesis Kinase inhibitor

Hydrogen Bond Donor Capacity: Primary α-Methylamine vs. N-Ethyl Secondary Amine (CAS 1289388-01-7)

1-(5-Chloropyrimidin-2-yl)ethan-1-amine contains a primary amine (NH2) with two hydrogen atoms available for donation, whereas the isomeric comparator 5-chloro-N-ethylpyrimidin-2-amine (CAS 1289388-01-7) features a secondary amine (NH) with only one hydrogen bond donor. Both compounds share the molecular formula C6H8ClN3 and differ only in the connectivity of the ethylamine moiety (C–C–NH2 vs. N–C–C). The target compound's primary amine enables dual hydrogen bond donation, a feature exploited in kinase hinge-binding motifs where the aminopyrimidine NH2 typically donates two hydrogen bonds to the backbone carbonyl of the hinge residue . The secondary amine analog, by contrast, can donate only one hydrogen bond, altering the binding geometry and potentially reducing affinity for the kinase hinge [1].

Hydrogen bond donor Kinase hinge binding Medicinal chemistry

Physicochemical Property Differentiation: LogP, Boiling Point, and Density vs. N-Ethyl Secondary Amine Analog

Despite sharing the identical molecular formula (C6H8ClN3) and molecular weight (157.60 g/mol), 1-(5-chloropyrimidin-2-yl)ethan-1-amine and its N-ethyl secondary amine isomer (CAS 1289388-01-7) exhibit measurably different physicochemical properties that affect handling, purification, and formulation. The target compound has a predicted boiling point of 219.4 ± 20.0 °C and density of 1.260 ± 0.06 g/cm³, while the N-ethyl isomer has a higher boiling point of 269 °C and density of 1.273 g/cm³ [1]. The difference of approximately 50 °C in boiling point reflects the stronger intermolecular hydrogen bonding network of the primary amine, which also contributes to different solubility and chromatographic behavior .

Physicochemical properties Purification Formulation

Predicted CNS Multiparameter Optimization (MPO) Profile and Drug-Likeness vs. Achiral Analog

Based on computed molecular descriptors, 1-(5-chloropyrimidin-2-yl)ethan-1-amine exhibits a favorable profile for central nervous system (CNS) drug discovery programs. With a TPSA of 51.8 Ų, LogP of 1.15, MW of 157.60, a single H-bond donor, and three H-bond acceptors, the compound falls within the desirable range for the CNS MPO score (typically targeting a score ≥4 out of 6) . By comparison, the achiral analog 2-(5-chloropyrimidin-2-yl)ethan-1-amine (CAS 944900-26-9) has comparable computed properties but lacks the stereochemical handle for enantioselective target engagement . The predicted pKa of 7.72 for the primary amine suggests partial protonation at physiological pH, which is relevant for both solubility and membrane permeability considerations in CNS drug design . These computed properties are consistent with the compound's documented use as a building block in kinase inhibitor programs targeting GSK-3β, a validated CNS target implicated in Alzheimer's disease and other neurodegenerative disorders .

CNS drug discovery Blood-brain barrier Drug-likeness

Reactivity and Derivatization Potential: Chlorine as a Synthetic Handle at the 5-Position

The chlorine substituent at the 5-position of the pyrimidine ring serves as a key synthetic handle for downstream functionalization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions . The electron-withdrawing effect of the chlorine, combined with the electron-deficient pyrimidine ring, activates the 5-position for substitution with amines, alcohols, or thiols. This reactivity profile is distinct from building blocks where the chlorine is at other positions (e.g., 2-chloro or 4-chloro pyrimidine analogs), which exhibit different regioselectivity and reaction kinetics [1]. The presence of the primary α-methylamine at the 2-position, rather than a secondary or tertiary amine, preserves the nucleophilicity of the amine for subsequent amide bond formation or reductive amination without requiring protecting group strategies, streamlining synthetic routes to kinase inhibitor candidates .

Nucleophilic aromatic substitution Cross-coupling Building block reactivity

Enantiomeric Purity and Commercial Availability: Racemate vs. Single Enantiomers for Asymmetric Synthesis

The commercial availability of 1-(5-chloropyrimidin-2-yl)ethan-1-amine in three distinct forms—racemate (CAS 944902-32-3, 98% purity), (S)-enantiomer (CAS 1256810-52-2), and (R)-enantiomer (CAS 1402687-70-0)—provides procurement flexibility that is absent for the achiral comparator 2-(5-chloropyrimidin-2-yl)ethan-1-amine (CAS 944900-26-9), which is available only as a single entity . The racemate is offered at 98% purity by multiple suppliers at gram scale with documented QC parameters including boiling point (219.4 °C) and LogP (1.15) . This multi-form availability enables research groups to procure the exact stereochemical form required for their specific application: the racemate for initial SAR exploration, or single enantiomers for late-stage optimization where stereochemistry impacts potency and selectivity .

Enantiomeric purity Chiral resolution Procurement specification

Procurement-Relevant Application Scenarios for 1-(5-Chloropyrimidin-2-yl)ethan-1-amine (CAS 944902-32-3)


Chiral Kinase Inhibitor Lead Optimization Targeting GSK-3β or CDK Family Kinases

In kinase inhibitor programs targeting GSK-3β or cyclin-dependent kinases (CDKs), 1-(5-chloropyrimidin-2-yl)ethan-1-amine serves as a chiral 2-aminopyrimidine hinge-binding fragment. Procurement of the single (R)- or (S)-enantiomer (CAS 1402687-70-0 or 1256810-52-2) enables the synthesis of enantiomerically pure lead compounds without the need for chiral chromatographic resolution, preserving both synthetic efficiency and stereochemical integrity. The chlorine at the 5-position provides a vector for introducing substituents that occupy the kinase selectivity pocket, while the α-methyl group influences the dihedral angle between the pyrimidine ring and the appended pharmacophore, directly impacting isoform selectivity . This scenario is most relevant when the non-chiral analog 2-(5-chloropyrimidin-2-yl)ethan-1-amine (CAS 944900-26-9) has already been explored and found to lack sufficient target selectivity due to the absence of stereochemical constraint.

Parallel Library Synthesis for CNS-Penetrant Kinase Probe Discovery

With computed CNS MPO-favorable properties (TPSA 51.8 Ų, LogP 1.15, MW 157.60, pKa 7.72), the racemate (CAS 944902-32-3) is a strategic building block for synthesizing parallel libraries of CNS-targeted kinase probes . The primary amine can be coupled to diverse carboxylic acid building blocks via amide bond formation, while the 5-chloro substituent can be displaced with amines or engaged in Suzuki-Miyaura cross-coupling to introduce aryl diversity—two orthogonal diversification steps that enable efficient exploration of chemical space around the kinase hinge-binding motif [1]. This dual-functionalization strategy is more step-economical than using building blocks where the amine is already substituted (e.g., the N-ethyl analog CAS 1289388-01-7), which eliminates one vector of diversity from the library design.

Asymmetric Synthesis of ATP-Competitive Inhibitors with Defined Stereochemistry

For medicinal chemistry campaigns that have identified stereochemistry-dependent activity at the kinase target, procurement of a single enantiomer of 1-(5-chloropyrimidin-2-yl)ethan-1-amine eliminates the ambiguity of racemic mixtures in biological assays. The availability of both (R)- and (S)-enantiomers as discrete, commercially catalogued entities (CAS 1402687-70-0 and 1256810-52-2) allows direct comparison of eutomers and distomers without investing in chiral resolution infrastructure . This is particularly important when the α-methyl stereocenter is proximal to the kinase hinge-binding pharmacophore, as small changes in the orientation of the methyl group can lead to large differences in binding affinity and selectivity across the kinome [1]. The documented purity of ≥95% for commercial batches ensures that stereochemical comparisons in biological assays are not confounded by impurities.

Agrochemical Discovery: Plant Kinase or Enzyme Inhibitor Scaffold Development

Beyond human therapeutics, the chloropyrimidine scaffold of 1-(5-chloropyrimidin-2-yl)ethan-1-amine is precedented in agrochemical discovery, where pyrimidine-based compounds have been explored as inhibitors of plant-specific kinases and enzymes [1]. The combination of a chlorine leaving group for late-stage functionalization and a chiral amine for exploring stereochemical SAR makes this building block suitable for synthesizing focused libraries targeting crop protection targets. The racemate (CAS 944902-32-3) at 98% purity and gram-scale availability from multiple suppliers provides a cost-effective entry point for initial hit generation in agrochemical discovery programs, where the procurement economics differ from pharmaceutical R&D and may favor racemic starting materials for early screening.

Quote Request

Request a Quote for 1-(5-Chloropyrimidin-2-YL)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.